3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-iodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-iodobenzoic acid with 2,4-dioxo-1,3-diazinane under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoic acids.
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
Molecular Formula |
C11H9IN2O4 |
---|---|
Molecular Weight |
360.10 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-iodobenzoic acid |
InChI |
InChI=1S/C11H9IN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
InChI Key |
FNNUJWJQOLYLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.